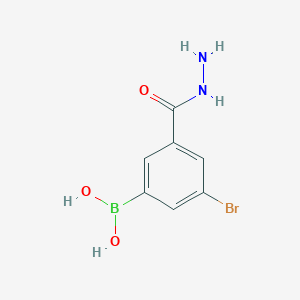

![molecular formula C16H21N3O4S2 B2373835 3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne CAS No. 942668-96-4](/img/structure/B2373835.png)

3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

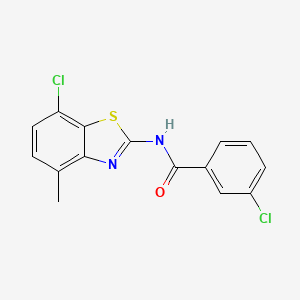

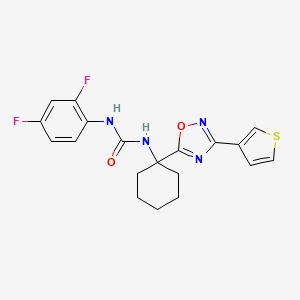

Synthesis and Biological Activity

Compounds similar to 3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-one have been synthesized and evaluated for their biological activities. For instance, 1-Sulfonyl-3,5-diamino-1H-Pyrazole derivatives show excellent herbicidal activities, indicating the potential agricultural applications of compounds with sulfonyl and pyrazole functionalities (Zhao Wei, 2001).

Metabolism Studies

Research on related compounds, such as O, O-Dimethyl O-[4-(Methylthio)-m-Tolyl] Phosphorothioate, provides insights into the metabolic processes and activation mechanisms in biological systems. These studies are crucial for understanding the biotransformation and potential toxicity of new compounds (U. E. Brady & B. W. Arthur, 1961).

Antioxidant and Enzyme Inhibition Properties

Pyrazole and 4-methylpyrazole derivatives have been studied for their ability to inhibit the oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals, indicating potential antioxidant properties. These findings suggest that compounds with pyrazole structures could serve as leads for developing new antioxidant agents (A. Cederbaum & L. Berl, 1982).

Tautomerism Studies

The study of tautomerism in heteroaromatic compounds with five-membered rings, including pyrazoles, provides fundamental insights into their chemical behavior and potential applications in developing pH-sensitive probes or molecular switches (A. Katritzky & F. Maine, 1964).

Inhibitors of Enzymes

Pyrazoline benzensulfonamides have been synthesized and evaluated as inhibitors for human carbonic anhydrase and acetylcholinesterase enzymes, demonstrating low cytotoxicity. This highlights the therapeutic potential of sulfonyl-containing pyrazole derivatives in designing drugs targeting these enzymes (Dilan Ozmen Ozgun et al., 2019).

作用機序

While the specific mechanism of action for this compound is not detailed in the available resources, it is related to pyrazole-based compounds which have been studied as inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is a key negative regulator of apoptosis, and developing Mcl-1 inhibitors has been an attractive strategy for cancer therapy .

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-12-16(25(22,23)18(3)14-7-5-4-6-8-14)13(2)19(17-12)15-9-10-24(20,21)11-15/h4-8,15H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCTFQZGHQZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2373754.png)

![1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2373761.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373762.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)

![2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2373774.png)